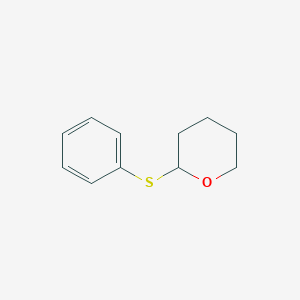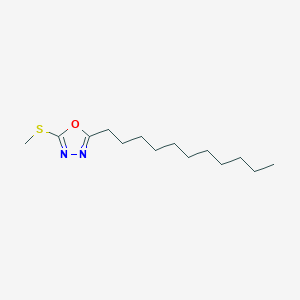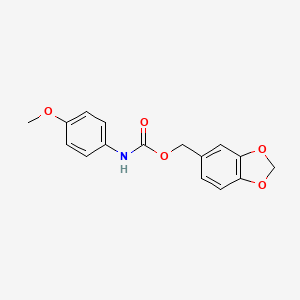
Methyl 3-(4-formylphenyl)propiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-formylphenyl)propiolate is an organic compound with the molecular formula C11H8O3. It is a derivative of propiolic acid and features a formyl group attached to a phenyl ring, which is further connected to a propiolate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(4-formylphenyl)propiolate can be synthesized through various synthetic routes. One common method involves the reaction of methyl propiolate with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl 3-(4-formylphenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3-(4-carboxyphenyl)propiolate.
Reduction: 3-(4-hydroxyphenyl)propiolate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl 3-(4-formylphenyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 3-(4-formylphenyl)propiolate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propiolate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 3-(4-nitrophenyl)propiolate: Contains a nitro group on the phenyl ring.
Methyl 3-(4-methoxyphenyl)propiolate: Features a methoxy group on the phenyl ring.
Uniqueness
Methyl 3-(4-formylphenyl)propiolate is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
属性
分子式 |
C11H8O3 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
methyl 3-(4-formylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H8O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,8H,1H3 |
InChI 键 |
RUKGSBMVYKZHME-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C#CC1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)








